molecular formula C17H19N3O5S B14937182 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B14937182
M. Wt: 377.4 g/mol
InChI Key: BVTNSLYATMUYGH-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic acetamide derivative featuring a pyridazinone core substituted with a 4-methoxyphenyl group and a tetrahydrothiophene-1,1-dioxide moiety. The 4-methoxyphenyl substituent may contribute to π-π stacking interactions with biological targets, a common feature in kinase inhibitors or enzyme modulators . While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs have demonstrated roles in protein-protein interaction inhibition and anticancer activity .

Properties

Molecular Formula

C17H19N3O5S

Molecular Weight

377.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C17H19N3O5S/c1-25-14-4-2-12(3-5-14)15-6-7-17(22)20(19-15)10-16(21)18-13-8-9-26(23,24)11-13/h2-7,13H,8-11H2,1H3,(H,18,21)

InChI Key

BVTNSLYATMUYGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps:

    Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where a methoxy group is introduced to the phenyl ring.

    Formation of the Dioxidotetrahydrothiophene Moiety: This can be synthesized through the oxidation of tetrahydrothiophene derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Coupling Reactions: The final step involves coupling the pyridazinone derivative with the dioxidotetrahydrothiophene derivative using amide bond formation techniques, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dioxidotetrahydrothiophene moiety can undergo further oxidation to form sulfone derivatives.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at various receptors, affecting cellular signaling pathways.

    DNA/RNA Interaction: The compound might intercalate into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs from the provided evidence:

Compound Core Structure Key Substituents Synthetic Yield Notable Features
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (Target) Pyridazinone 4-Methoxyphenyl; 1,1-dioxidotetrahydrothiophen-3-yl Not reported Sulfone group enhances solubility; methoxy group aids in target binding .
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide Pyridazinone 4,5-Dichloro; azepane sulfonyl 79% Dichloro substitution increases lipophilicity; azepane sulfonyl improves potency.
Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide Dihydropyridazinone p-Tolyl; methyl ester Not reported Reduced pyridazinone ring saturation; ester group allows prodrug strategies.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolone 3,4-Dichlorophenyl; dihydropyrazole Not reported Pyrazolone core with dichlorophenyl group; exhibits diverse hydrogen bonding motifs.
N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide Pyridazinone Dual 4-methoxyphenyl; ethyl linker Not reported Dual methoxy groups enhance π-π interactions; ethyl linker increases flexibility.

Key Comparative Insights:

Substituent Effects: The 4-methoxyphenyl group in the target compound and contrasts with the 4,5-dichloro substitution in , which increases lipophilicity but may reduce solubility.

Synthetic Accessibility :

  • Compound achieves a high yield (79%) using thionyl chloride-mediated coupling, suggesting scalable synthesis. The target compound’s synthesis likely employs similar acid-amine coupling strategies but may require optimization for the sulfone-containing amine.

Structural Conformation :

  • X-ray studies of reveal R22(10) hydrogen-bonded dimers and variable dihedral angles (44.5°–77.5°) between aromatic and heterocyclic rings. The target compound’s tetrahydrothiophene dioxide may enforce a specific conformation, reducing rotational freedom compared to ’s flexible ethyl linker.

Biological Relevance :

  • While direct data for the target compound are lacking, analogs like and are tested in microculture tetrazolium assays (e.g., NCI-60 cell lines) for cytotoxicity . The sulfone group in the target compound may enhance interactions with cysteine-rich targets (e.g., PRMT5), as seen in sulfonamide-based inhibitors .

Limitations:

  • No crystallographic or biological data are available for the target compound, necessitating extrapolation from structural analogs.
  • The absence of explicit solubility or stability data limits a full pharmacokinetic comparison.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with potential biological activities. This article provides an overview of its synthesis, characterization, and biological evaluations based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H27N3O4S, with a molar mass of 401.52 g/mol. The compound features a unique structure that includes a tetrahydrothiophene ring and a pyridazinone moiety, contributing to its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring and subsequent modifications to introduce the methoxyphenyl and pyridazinone groups. Characterization is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, in vitro assays demonstrated moderate cytotoxicity against A549 lung cancer cells with IC50 values ranging from 11.20 to 59.61 µg/mL depending on the derivative studied . The compound exhibited selective activity against certain cancer types, indicating its potential as a lead compound for further drug development.

Antioxidant Activity

The antioxidant properties of this compound were assessed using standard assays. The results indicated that it possesses moderate antioxidant activity compared to established standards like butylated hydroxy anisole (BHA) . This suggests that the compound may help mitigate oxidative stress-related cellular damage.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and various biological targets. These studies revealed potential binding affinities to specific receptors involved in cancer progression, supporting its role as a candidate for further pharmacological exploration .

Case Studies and Research Findings

Several case studies highlight the biological activities of similar compounds containing the dioxidotetrahydrothiophene moiety:

Compound Biological Activity IC50 (µg/mL) Target Cell Line
Compound AAnticancer11.20A549
Compound BAntioxidantModerateN/A
Compound CCytotoxicity15.73HCT-15

These findings suggest that modifications to the core structure can significantly influence biological activity.

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